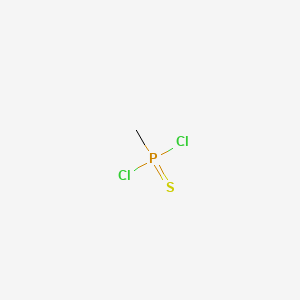

Methylphosphonothioic dichloride

Description

Properties

IUPAC Name |

dichloro-methyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2PS/c1-4(2,3)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNCWCIKOHOGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2PS | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074270 | |

| Record name | Phosphonothioic dichloride, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue. | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 122 °F (USCG, 1999) | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

676-98-2 | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylphosphonothioic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphonothioic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic dichloride, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphosphonothioic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-14.1 °F (USCG, 1999) | |

| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Characteristics of Methylphosphonothioic Dichloride (CAS Number: 676-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (CAS No. 676-98-2) is an organophosphorus compound with the chemical formula CH₃Cl₂PS.[1][2] It is a key precursor in the synthesis of V-series nerve agents and is therefore classified as a Schedule 2 substance under the Chemical Weapons Convention.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, intended for an audience of researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[4][5] It is noncombustible but is toxic by inhalation and corrosive to metals and tissue.[4][5] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃Cl₂PS | [1][2] |

| Molecular Weight | 148.98 g/mol | [4] |

| Appearance | Colorless liquid with a pungent odor | [4][5] |

| Density | 1.422 g/mL at 25 °C | [6] |

| Melting Point | -25.5 °C | [7] |

| Boiling Point | 154-155 °C | [7] |

| Flash Point | 73 °C | [7] |

| Refractive Index | n20/D 1.548 | [6] |

| Water Solubility | Reacts violently | [4][6] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry | NIST data available, showing characteristic fragmentation patterns.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra available from various sources.[4] |

Synthesis

The synthesis of this compound can be achieved through several routes. Two primary methods are outlined below.

Experimental Protocols

Method 1: From Methylphosphonic Dichloride

This method involves the reaction of methylphosphonic dichloride with tetraphosphorus (B14172348) decasulfide.[8]

-

Materials: Methylphosphonic dichloride, tetraphosphorus decasulfide.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the flask with methylphosphonic dichloride and tetraphosphorus decasulfide under a dry nitrogen atmosphere.[8]

-

Heat the reaction mixture to reflux with stirring for approximately 6 hours.[8]

-

After cooling to room temperature, the product is isolated by distillation under reduced pressure.[8]

-

Method 2: From Phosphorus Trichloride and Methyl Chloride

This process involves the initial formation of a complex followed by reaction with hydrogen sulfide (B99878).[9]

-

Materials: Anhydrous aluminum chloride, phosphorus trichloride, methyl chloride, hydrogen sulfide.

-

Procedure:

-

Charge a glass-lined reaction vessel with anhydrous aluminum chloride and phosphorus trichloride.[9]

-

Heat the mixture to reflux and add methyl chloride gas over a period of about three hours.[9]

-

Heat the resulting slurry with agitation.[9]

-

Introduce hydrogen sulfide gas into the reaction mixture while maintaining the temperature.[9]

-

The final product, this compound, is recovered by vacuum distillation.[9]

-

Reactivity and Hazardous Reactions

This compound is a highly reactive compound.

-

Reaction with Water: It reacts violently with water to form hydrochloric acid and other toxic fumes, presenting a significant hazard.[4][6]

-

Nucleophilic Substitution: The phosphorus-chlorine bonds are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This reactivity is the basis for its use in the synthesis of nerve agents.

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[4] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[4]

Toxicology and Biological Effects

Acute Toxicity

This compound is toxic by inhalation, ingestion, and skin contact.[4] Inhalation can cause irritation of the nose and throat, with effects similar to phosgene.[6] Contact with the liquid can cause severe skin burns and eye damage.[4]

Mechanism of Action

As a precursor to V-series nerve agents, its ultimate biological effect is related to the inhibition of acetylcholinesterase (AChE).[10][11] The V-series agents, synthesized from this compound derivatives, are potent irreversible inhibitors of AChE.[12] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle paralysis and respiratory failure.[11]

While this compound itself is not a direct AChE inhibitor, its high reactivity allows for the in-situ formation of highly toxic compounds.

Visualizations

Synthesis and Reactivity Workflow

Caption: Synthesis routes and primary reactions of this compound.

Role as a Precursor to V-Series Nerve Agents and Biological Impact

Caption: Pathway from precursor to nerve agent and its biological mechanism.

References

- 1. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of this compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of this compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. methyl phosphonothioic dichloride, (anhydrous) | CH3Cl2PS | CID 61195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound CAS#: 676-98-2 [m.chemicalbook.com]

- 7. This compound [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3813435A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. Nerve agent - Wikipedia [en.wikipedia.org]

- 11. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chemical, Physical, and Toxicological Properties of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methylphosphonothioic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphonothioic dichloride (CH₃P(S)Cl₂) is a key organophosphorus intermediate with significant applications in the synthesis of a variety of compounds, including those with biological activity. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and relevant experimental protocols for this compound. Due to the absence of definitive experimental structural data from gas-phase electron diffraction or X-ray crystallography in the reviewed literature, this guide presents high-quality computational data derived from Density Functional Theory (DFT) calculations, a reliable method for determining the molecular geometry of such compounds. Detailed experimental protocols for its synthesis and purification are also provided.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound are fundamental to its chemical properties. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry. It is bonded to a methyl group, a sulfur atom (via a double bond), and two chlorine atoms.

Molecular Geometry

In the absence of direct experimental structural determination, the molecular geometry of this compound has been elucidated through computational chemistry. The optimized geometry provides key insights into bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| P=S | 1.879 |

| P-Cl | 2.035 |

| P-C | 1.815 |

| C-H | 1.088 |

| **Bond Angles (°) ** | |

| Cl-P-Cl | 103.5 |

| Cl-P-S | 114.5 |

| Cl-P-C | 106.5 |

| S-P-C | 118.5 |

| P-C-H | 109.5 |

| H-C-H | 109.5 |

Note: The values presented are based on theoretical calculations and serve as a robust model in the absence of direct experimental data.

Bonding Characteristics

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The phosphorus-sulfur bond is a double bond, consisting of one σ and one π bond, which gives it significant stability. The phosphorus-chlorine and phosphorus-carbon bonds are single σ bonds. The electronegativity difference between phosphorus, chlorine, sulfur, and carbon atoms leads to polar covalent bonds, resulting in a molecule with a significant dipole moment. This polarity influences its solubility and reactivity with other polar molecules.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of methylphosphonic dichloride with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. An alternative approach starts from phosphorus trichloride (B1173362).

Protocol 2.1.1: Synthesis from Methylphosphonic Dichloride

This procedure is adapted from established methods for the synthesis of related phosphonothioic dichlorides.[1]

Materials:

-

Methylphosphonic dichloride (CH₃P(O)Cl₂)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add methylphosphonic dichloride and anhydrous toluene under a nitrogen atmosphere.

-

Slowly add phosphorus pentasulfide to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by GC or ³¹P NMR is recommended).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2.1.2: Synthesis from Phosphorus Trichloride

This method involves the formation of a phosphonium (B103445) salt intermediate.[2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Aluminum chloride (AlCl₃)

-

Methyl chloride (CH₃Cl)

-

Hydrogen sulfide (B99878) (H₂S)

-

An alkali metal chloride (e.g., NaCl or KCl)

Procedure:

-

Prepare a fluid mixture of methyl trichlorophosphonium tetrachloroaluminate, (CH₃PCl₃)⁺(AlCl₄)⁻, and methyl trichlorophosphonium heptachlorodialuminate by reacting phosphorus trichloride, aluminum chloride, and methyl chloride.

-

Heat the resulting intimate fluid mixture to a temperature in the range of 120°C to 220°C.

-

Introduce hydrogen sulfide gas into the heated mixture.

-

An alkali metal chloride is present in the reaction mixture.

-

By-product hydrogen chloride is removed as it forms.

-

The this compound product is recovered from the reaction mass by vacuum distillation.

Purification and Analysis

Protocol 2.2.1: Purification by Vacuum Distillation

Due to its relatively high boiling point and sensitivity to moisture, vacuum distillation is the preferred method for purifying this compound.

Procedure:

-

Set up a standard vacuum distillation apparatus, ensuring all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 64-65°C at 10 mmHg.[1]

Protocol 2.2.2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Instrumentation:

-

A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

A mass spectrometer detector.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable dry, inert solvent (e.g., dichloromethane (B109758) or toluene).

-

Inject a small volume of the solution into the GC.

-

Run a temperature program that allows for the separation of the main component from any potential impurities.

-

The mass spectrometer will provide mass spectra of the eluting components, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns.

Visualizations

Molecular Structure

The following diagram illustrates the tetrahedral geometry of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound from methylphosphonic dichloride.

Caption: Synthesis workflow for this compound.

References

Reactivity of Methylphosphonothioic Dichloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphonothioic dichloride (MPTD) is a highly reactive organophosphorus compound and a key intermediate in the synthesis of a variety of biologically active molecules, including insecticides and therapeutic agents. Its reactivity is dominated by the two labile chlorine atoms attached to the phosphorus center, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of MPTD with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, summarizes available quantitative data, and provides illustrative experimental protocols.

Introduction

This compound (CH₃P(S)Cl₂) is a colorless liquid with a pungent odor.[1] The phosphorus atom in MPTD is electrophilic due to the presence of two electron-withdrawing chlorine atoms and the thiophosphoryl (P=S) group. This inherent reactivity makes MPTD a versatile building block in organophosphorus chemistry. The molecule is known to be incompatible with water, strong oxidizing agents, alcohols, and bases (including amines), reacting vigorously with them.[1] Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired products and minimizing unwanted side reactions.

General Reactivity Profile

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution at the phosphorus center. The two chlorine atoms are good leaving groups, and their stepwise replacement by nucleophiles allows for the synthesis of a wide range of derivatives.

The general reaction can be depicted as follows:

Caption: General reaction of MPTD with nucleophiles.

The reaction can be controlled to achieve either monosubstitution or disubstitution by stoichiometry and reaction conditions.

Reactivity with Amines (Aminolysis)

The reaction of this compound with primary or secondary amines leads to the formation of methylphosphonothioic amides and diamides. These reactions are typically fast and are often carried out in the presence of a tertiary amine or an excess of the reacting amine to act as a base and neutralize the liberated hydrogen chloride.

A proposed general mechanism for the aminolysis of MPTD, based on studies of similar thiophosphoryl chlorides, likely proceeds through a concerted Sₙ2-like mechanism or a stepwise mechanism involving a pentacoordinate intermediate, depending on the specific amine and reaction conditions.

Caption: Putative stepwise mechanism for MPTD aminolysis.

Quantitative Data

Table 1: Second-Order Rate Constants for the Reaction of Dimethyl Thiophosphinic Chloride with Substituted Anilines in Acetonitrile (B52724) at 55.0 °C [2]

| Aniline Substituent (X) | k (x 10⁻³ M⁻¹s⁻¹) |

| 4-MeO | 95.6 ± 0.9 |

| 4-Me | 35.0 ± 1.0 |

| 3-Me | 16.2 ± 0.2 |

| H | 10.1 ± 0.1 |

| 3-MeO | 7.55 ± 0.08 |

| 4-Cl | 2.55 ± 0.03 |

| 3-Cl | 1.18 ± 0.02 |

Data for Me₂P(S)Cl is presented as an analogue to infer the reactivity of MPTD.

Experimental Protocol: Synthesis of a Methylphosphonothioic Diamide

This protocol is adapted from general procedures for the synthesis of thiophosphonyl diamides.[3]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the desired primary or secondary amine (2.2 equivalents) and triethylamine (B128534) (2.2 equivalents) in dry toluene (B28343).

-

Addition of MPTD: The solution is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in dry toluene is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Reactivity with Alcohols (Alcoholysis)

The reaction of this compound with alcohols in the presence of a base yields O-alkyl methylphosphonothioic chlorides and O,O-dialkyl methylphosphonothioates. The base is required to neutralize the HCl byproduct. Common bases include tertiary amines like triethylamine or pyridine.

Caption: Experimental workflow for MPTD alcoholysis.

Quantitative Data

A convenient method for the preparation of O-alkyl hydrogen methylphosphonothioates involves the reaction of this compound with a solution of potassium hydroxide (B78521) in an aliphatic alcohol.[4] While this study focuses on the synthesis of the monoester, it highlights the reactivity of MPTD with alcohols.

Table 2: Yields of O-Alkyl Hydrogen Methylphosphonothioates from the Reaction of Methylphosphonous Dichloride (an MPTD precursor) with Alcohols followed by sulfurization. [4]

| Alcohol | Yield (%) |

| Methanol | 23 |

| Ethanol | 72 |

| Propan-1-ol | 65 |

| Propan-2-ol | 56 |

| Butan-1-ol | 68 |

This data is for a related synthetic route but indicates the feasibility of the reaction with various alcohols.

Experimental Protocol: Synthesis of an O,O-Dialkyl Methylphosphonothioate

This protocol is based on general procedures for the synthesis of phosphonate (B1237965) esters.

-

Reaction Setup: To a stirred solution of the alcohol (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Reactivity with Thiols

The reaction of this compound with thiols is expected to proceed in a similar manner to that with alcohols and amines, yielding the corresponding S-alkyl and S,S-dialkyl methylphosphonodithioates. A base is also required to scavenge the HCl produced.

Due to the higher nucleophilicity of the thiol group compared to the hydroxyl group, the reaction with thiols is generally expected to be faster than with alcohols under similar conditions.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide array of organophosphorus compounds. Its reactions with nucleophiles such as amines, alcohols, and thiols are generally rapid and can be controlled to yield mono- or disubstituted products. While detailed kinetic studies specifically on MPTD are limited in the public domain, the reactivity patterns can be inferred from related thiophosphoryl and phosphonyl chlorides. The provided protocols offer a starting point for the synthesis of various MPTD derivatives in a laboratory setting. Further mechanistic and kinetic studies are warranted to fully elucidate the reactivity profile of this important chemical intermediate.

References

- 1. methyl phosphonothioic dichloride, (anhydrous) | CH3Cl2PS | CID 61195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 615. Organophosphorus compounds. Part V. The preparation of O-alkyl hydrogen methylphosphonothioates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of Methylphosphonothioic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of methylphosphonothioic dichloride (CAS No. 676-98-2). Due to the compound's reactive nature, experimental data is limited in publicly accessible literature. This guide summarizes the known physical and chemical properties, discusses its significant stability challenges, and outlines detailed experimental protocols for its analysis based on established methodologies.

Core Properties of this compound

This compound is a colorless liquid with a pungent odor.[1][2][3] It is a water-reactive organophosphorus compound.[1][3] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₃Cl₂PS | [1] |

| Molecular Weight | 148.98 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [1][2][3] |

| Density | 1.422 g/mL at 25 °C | [4][5] |

| Melting Point | -25.5 °C to -14.1 °F (-25.3 °C) | [1][2][3][4] |

| Boiling Point | 154-155 °C | [4][5] |

| Flash Point | > 122 °F (50 °C) | [1][3] |

| Water Solubility | Data unavailable (Reacts violently with water) | [3] |

| Calculated log₁₀(Water Solubility in mol/L) | 2.19 (Crippen Method) | [6] |

| Calculated Octanol/Water Partition Coefficient (logP) | 2.403 (Crippen Method) |

Stability Profile

The primary stability concern for this compound is its extreme reactivity with water.[1][3]

Hydrolysis: The compound reacts violently with water, undergoing rapid hydrolysis to form methylphosphonothioic acid and hydrochloric acid.[1][3] This reaction is highly exothermic and can be vigorous. The formation of corrosive hydrochloric acid is a significant hazard.

Incompatibilities: this compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][4] Reactions with these substances can be vigorous or explosive.

Experimental Protocols

Due to the reactive nature of this compound, specialized protocols are required to determine its solubility and stability. The following methodologies are adapted from standard OECD guidelines.

Given its high reactivity with water, solubility determination should be conducted in anhydrous organic solvents. The OECD Test Guideline 105 (Water Solubility) flask method can be adapted for this purpose.[7][8][9]

Principle: A saturated solution of the compound in a chosen anhydrous solvent is prepared, and the concentration of the dissolved substance is determined analytically.

Apparatus:

-

Reaction flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus suitable for anhydrous conditions

-

Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

-

An excess amount of this compound is added to a known volume of the anhydrous solvent in the reaction flask.

-

The flask is sealed to prevent atmospheric moisture contamination and placed in a constant temperature bath (e.g., 25 °C).

-

The mixture is stirred for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine this time).

-

Once equilibrium is reached, the stirring is stopped, and the solution is allowed to stand for a period to allow for the sedimentation of undissolved material.

-

A sample of the supernatant is carefully withdrawn and centrifuged or filtered under anhydrous conditions to remove any suspended particles.

-

The concentration of this compound in the clear solution is then determined using a validated analytical method, such as gas chromatography.

The rate of hydrolysis can be determined by adapting the principles of OECD Test Guideline 111 (Hydrolysis as a Function of pH).[10][11][12][13] Due to the rapid reaction, the study design will need to focus on very short time scales and dilute solutions.

Principle: The substance is dissolved in a buffered aqueous solution, and the rate of its disappearance is measured over time.

Apparatus:

-

Reaction vessels with the ability for rapid sampling

-

pH meter

-

Constant temperature bath

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

Quenching solution to stop the hydrolysis reaction in the collected samples

Procedure:

-

Prepare aqueous buffered solutions at different pH values (e.g., 4, 7, and 9).

-

Bring the buffered solutions to the desired temperature in the constant temperature bath.

-

A small, known amount of this compound is introduced into the buffered solution with vigorous stirring to ensure rapid dissolution.

-

At predetermined, very short time intervals, aliquots of the reaction mixture are withdrawn.

-

Each aliquot is immediately mixed with a quenching agent (e.g., a large excess of an anhydrous organic solvent) to stop the hydrolysis.

-

The concentration of the remaining this compound in the quenched samples is determined by a suitable analytical method.

-

The rate of hydrolysis is calculated from the decrease in concentration over time.

Visualization of the Hydrolysis Pathway

The hydrolysis of this compound is a critical aspect of its instability. The following diagram illustrates this chemical transformation.

Caption: Hydrolysis of this compound.

References

- 1. methyl phosphonothioic dichloride, (anhydrous) | CH3Cl2PS | CID 61195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS#: 676-98-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound (CAS 676-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

Spectroscopic Profile of Methylphosphonothioic Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylphosphonothioic dichloride (CAS No. 676-98-2), a key intermediate in the synthesis of various organophosphorus compounds. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.9 | Doublet | ~16.5 | CH₃-P |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~36 (doublet) | CH₃-P |

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~93 | P=S |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970, ~2924 | Medium | C-H stretch (methyl) |

| ~1410 | Medium | C-H bend (methyl) |

| ~900 | Strong | P-CH₃ stretch |

| ~750 | Strong | P=S stretch |

| ~550 | Strong | P-Cl stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 148 | [CH₃P(S)Cl₂]⁺ (Molecular Ion) |

| 113 | [CH₃P(S)Cl]⁺ |

| 82 | [P(S)Cl]⁺ |

| 63 | [PS]⁺ |

| 47 | [PCH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube securely and gently invert several times to ensure complete dissolution of the sample.

2.1.2. Data Acquisition

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Observe Nucleus: ¹H

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.

-

-

¹³C NMR:

-

Observe Nucleus: ¹³C

-

Solvent: CDCl₃

-

Reference: CDCl₃ solvent peak at 77.16 ppm.[1]

-

Acquisition Parameters: Employ proton decoupling to simplify the spectrum. Adjust acquisition time and number of scans to obtain a good signal-to-noise ratio.

-

-

³¹P NMR:

-

Observe Nucleus: ³¹P

-

Solvent: CDCl₃

-

Reference: 85% H₃PO₄ (external standard) at 0.0 ppm.

-

Acquisition Parameters: Employ proton decoupling. Adjust spectral width and number of scans as needed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (background and sample)

-

Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study on the impurity profiling of this compound.[2]

2.3.1. Sample Preparation

-

Dilute the this compound sample in a suitable solvent, such as dichloromethane, to a final concentration of approximately 1 µL/mL.

2.3.2. GC-MS System and Conditions

-

Gas Chromatograph: Agilent 7693A-8890 GC or similar.

-

Mass Spectrometer: Agilent 5977B mass spectrometer or similar, operated in electron ionization (EI) mode.[2]

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[2]

-

Injection: 1 µL, splitless mode at 250 °C.[2]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 50 °C.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 2 minutes at 280 °C.[2]

-

-

Mass Spectrometer Parameters:

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Methylphosphonothioic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (CH₃Cl₂PS), a member of the organophosphorus compound family, is a key intermediate in the synthesis of various organophosphorus chemicals, including pesticides and flame retardants. A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for the determination of its key thermochemical parameters, and an outline of computational methodologies for their theoretical prediction. Due to the reactive and hazardous nature of this compound, specific experimental thermochemical data is scarce in publicly available literature. Therefore, this guide focuses on the established methodologies for characterizing such compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

| Property | Value |

| Molecular Formula | CH₃Cl₂PS |

| Molecular Weight | 148.98 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent |

| Melting Point | -25.5 °C |

| Boiling Point | 154-155 °C |

| Density | 1.422 g/mL at 25 °C |

| Flash Point | 73 °C |

| Water Reactivity | Reacts violently with water to form hydrochloric acid and other toxic fumes. |

| Incompatibilities | Strong oxidizing agents, alcohols, and bases. |

Thermochemical Data

Experimental Protocols for Thermochemical Analysis

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly using reaction calorimetry. This method involves measuring the heat released or absorbed during a well-defined chemical reaction involving the compound of interest. A common approach for reactive organophosphorus halides is to measure the enthalpy of hydrolysis.

Principle: By measuring the enthalpy change of the hydrolysis reaction of a known amount of this compound and using known standard enthalpies of formation for the reactants and other products, the standard enthalpy of formation of this compound can be calculated using Hess's Law.

Experimental Workflow:

Detailed Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change, such as the dissolution of a known salt or the reaction of a strong acid with a strong base.

-

Sample Preparation: A precise amount of high-purity this compound is sealed in a thin-walled glass ampoule under an inert atmosphere to prevent premature reaction with atmospheric moisture.

-

Calorimetric Measurement: A well-defined volume of a suitable solvent (e.g., a buffered aqueous solution) is placed in the reaction calorimeter and allowed to reach thermal equilibrium. The sealed ampoule containing the sample is then submerged in the solvent.

-

Reaction Initiation: The reaction is initiated by breaking the glass ampoule, allowing the this compound to react with the surrounding solvent.

-

Data Acquisition: The temperature of the system is monitored with high precision as a function of time until the reaction is complete and the system returns to a steady thermal state.

-

Calculation: The heat of reaction (qrxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis (ΔHhyd) is then determined.

-

Hess's Law Application: The standard enthalpy of formation of this compound is calculated using the following equation: ΔHf°(CH₃Cl₂PS, l) = ΣΔHf°(products) - ΣΔHf°(reactants) - ΔHhyd

Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound can be measured using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle: A sample of the liquid is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of an empty reference pan. The difference in heat flow is proportional to the specific heat capacity of the sample.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan made of a material that is inert to the compound (e.g., gold-plated stainless steel) to prevent volatilization and reaction. An identical empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium and sapphire).

-

Baseline Measurement: A baseline is established by running the experiment with two empty pans to account for any asymmetry in the instrument.

-

Sample Measurement: The sample and reference pans are placed in the DSC cell. The system is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The specific heat capacity (Cp) is calculated from the difference in heat flow between the sample and the baseline runs, the mass of the sample, and the heating rate, using the calibration data from the sapphire standard.

Computational Chemistry for Thermochemical Properties

In the absence of experimental data, quantum chemistry calculations provide a powerful tool for predicting the thermochemical properties of molecules like this compound. High-level ab initio methods can yield accurate values for enthalpy of formation, entropy, and Gibbs free energy.

Methodology Outline:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., G3X or CCSD(T)) to obtain a more reliable electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using atomization energies or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the frequency calculations. The Gibbs free energy of formation is then calculated from the enthalpy of formation and entropy.

Synthesis and Reactivity

Synthesis Pathway

This compound is commercially synthesized through a multi-step process. A simplified representation of a common synthesis route is shown below.

Hydrolysis Reaction

A critical reaction of this compound is its rapid and exothermic hydrolysis in the presence of water, which underscores the need for handling it in anhydrous conditions.

Conclusion

In-Depth Technical Guide to the Safe Handling of Methylphosphonothioic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Methylphosphonothioic dichloride (MPTD), a highly toxic and corrosive organophosphorus compound. Due to its hazardous nature, strict adherence to the following procedures is imperative to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2][3] It is noncombustible but reacts violently with water.[1][2][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 676-98-2 | [1] |

| Molecular Formula | CH₃Cl₂PS | [1] |

| Molecular Weight | 148.98 g/mol | [1][3] |

| Appearance | Colorless liquid with a pungent odor | [1][2][3] |

| Melting Point | -25.5°C | [1] |

| Boiling Point | 154-155°C | [1] |

| Density | 1.422 g/mL at 25°C | [1] |

| Flash Point | 73°C | [1] |

| Water Reactivity | Reacts violently with water to form hydrochloric acid | [1][2][3] |

Hazard Identification and GHS Classification

MPTD is classified as a highly hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3] Inhalation is fatal, and the effects can be similar to those of phosgene, with the potential for delayed and painful eye irritation from vapor exposure.[1][2][3] Ingestion causes irritation of the mouth and stomach.[1][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

First-Aid Measures

Immediate medical attention is required for all exposures to this compound.[2][3]

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing has stopped, provide artificial respiration, using oxygen if necessary. 3. Alert a physician immediately, informing them of potential delayed effects similar to phosgene.[2][3] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water or shower. 3. Call a physician immediately. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] 2. Immediately call an ophthalmologist. |

| Ingestion | 1. Have the victim drink water (two glasses at most). 2. Do not induce vomiting due to the risk of perforation. 3. Call a physician immediately and do not attempt to neutralize the substance. |

Firefighting and Accidental Release Measures

Firefighting

Although noncombustible, MPTD containers may explode when heated.[4] In the event of a fire, irritating and toxic fumes of hydrogen chloride, sulfur dioxide, and other phosphorus and sulfur oxides may be formed.[1][3]

-

Suitable Extinguishing Media: Dry chemical, CO₂, or water spray for small fires. For large fires, use dry chemical, CO₂, alcohol-resistant foam, or water spray.[2][3]

-

Protective Actions: Move undamaged containers away from the fire area if it can be done safely. Dike runoff from fire control for later disposal.[2][3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release

In case of a spill or leak, immediate action is required to contain the substance and prevent exposure.

-

Immediate Actions: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2] Eliminate all ignition sources.[2][3]

-

Personal Protection: Do not touch damaged containers or spilled material without wearing appropriate protective clothing, including a positive pressure, full-facepiece SCBA and a fully-encapsulating, chemical-resistant suit.

-

Containment and Cleanup: Use a water spray to reduce vapors, but do not put water directly on the leak or spill area.[5] Cover with dry earth, dry sand, or other non-combustible material, followed by a plastic sheet to minimize spreading.[5] Collect the material using clean, non-sparking tools and place it into loosely covered plastic containers for later disposal.[5]

Handling and Storage

-

Handling: All work with this compound should be conducted in a well-ventilated chemical fume hood.[6] Avoid all contact with the substance, including inhalation of vapors.[2][6] Wash hands and face thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] The storage area should be locked up or accessible only to qualified or authorized personnel.[7] Keep away from water, strong oxidizing agents, alcohols, and bases.[1][2]

Exposure Controls and Personal Protection

Given the high toxicity of MPTD, robust personal protective equipment (PPE) is mandatory.

-

Respiratory Protection: A positive pressure, self-contained breathing apparatus (SCBA) is required for any potential exposure, including emergency situations.

-

Hand Protection: Use of neoprene or rubber gloves is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are necessary.

-

Skin and Body Protection: A chemical-resistant suit, such as those made from Tychem®, and appropriate footwear are required.

Experimental Protocols

Detailed experimental protocols for handling highly toxic and reactive chemicals are crucial for safety. The following are generalized methodologies that should be adapted and validated for specific laboratory conditions when working with this compound.

Decontamination Protocol for Surfaces and Equipment

This protocol is adapted from general procedures for organophosphorus compound decontamination.

Objective: To effectively neutralize and remove MPTD from contaminated surfaces and non-sensitive equipment.

Materials:

-

Sodium hypochlorite (B82951) solution (bleach)

-

Sodium carbonate solution (washing soda)

-

Industrial grade detergent

-

Absorbent pads

-

Personal Protective Equipment (as specified in Section 6)

-

Waste disposal containers

Methodology:

-

Initial Removal: In a chemical fume hood, carefully absorb the bulk of the spilled material using absorbent pads.

-

Primary Decontamination: Prepare a solution of 10% sodium hypochlorite and 5% sodium carbonate in water.

-

Application: Liberally apply the decontamination solution to the contaminated surface or equipment, ensuring complete coverage. Allow a contact time of at least 30 minutes.

-

Scrubbing: Gently scrub the surface with a brush or sponge dedicated to decontamination.

-

Rinsing: Thoroughly rinse the surface with an industrial-grade detergent solution, followed by several rinses with water.

-

Drying: Allow the surface or equipment to air dry completely within the fume hood.

-

Waste Disposal: All used absorbent materials, cleaning solutions, and PPE must be collected in a designated hazardous waste container for proper disposal.

Personnel Decontamination Protocol

This protocol is a critical emergency procedure in the event of skin contact.

Objective: To rapidly and thoroughly decontaminate skin exposed to MPTD.

Materials:

-

Emergency safety shower and eyewash station

-

Soap and water

-

Clean towels

Methodology:

-

Immediate Action: The affected individual must immediately proceed to the nearest emergency shower.

-

Clothing Removal: While under the shower, remove all contaminated clothing.[1]

-

Washing: Thoroughly wash the entire body with copious amounts of soap and water for at least 15 minutes.[1]

-

Rinsing: Ensure all soap residue is rinsed off.

-

Medical Attention: Seek immediate medical attention after decontamination.

-

Contaminated Clothing: Contaminated clothing should be handled with gloves and placed in a sealed bag for disposal as hazardous waste.[1]

Visualized Workflows and Signaling Pathways

To further clarify the necessary procedures, the following diagrams illustrate key workflows and logical relationships in handling this compound.

Caption: Emergency Spill Response Workflow for this compound.

Caption: First-Aid Protocol for Personal Exposure to this compound.

References

- 1. Decontamination [fao.org]

- 2. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]

- 3. journalwjaets.com [journalwjaets.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. trainingrpq.com.au [trainingrpq.com.au]

An In-Depth Technical Guide on the Toxicity and Hazards of Methylphosphonothioic Dichloride Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD), a member of the organophosphorus compound family, is a reactive chemical intermediate. Its handling and use in research and development settings necessitate a thorough understanding of its toxicological profile and associated hazards. This technical guide provides a comprehensive overview of the current knowledge regarding MPTD's toxicity, including its chemical and physical properties, known health effects from various exposure routes, and the primary and secondary mechanisms of its toxic action. This document is intended to serve as a critical resource for professionals working with MPTD, enabling them to implement appropriate safety protocols and to inform risk assessments.

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of this compound is fundamental to its safe handling and in evaluating its potential environmental and physiological fate.

| Property | Value | Reference |

| Chemical Formula | CH₃Cl₂PS | [1][2] |

| Molecular Weight | 148.98 g/mol | [1] |

| CAS Number | 676-98-2 | [1][3] |

| Appearance | Colorless liquid with a pungent odor | [3][4] |

| Melting Point | -25.5 °C | [3] |

| Boiling Point | 154-155 °C | [3] |

| Density | 1.422 g/mL at 25 °C | [3] |

| Flash Point | 73 °C | [3] |

| Reactivity | Reacts violently with water to form hydrochloric acid. Incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][3][4] |

Toxicological Data

It is crucial to note that the inhalation toxicity data presented below is for Methyl phosphonic dichloride (CAS 676-97-1), a related but distinct chemical. This data is included for informational purposes due to the lack of specific data for MPTD and should be interpreted with caution.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | [5] |

| LC₅₀ | Rat | Inhalation (4h) | 0.141 mg/L (for Methyl phosphonic dichloride) | [6] |

Hazards and Symptoms of Exposure

Exposure to this compound can lead to a range of adverse health effects, primarily due to its corrosive nature and its action as a cholinesterase inhibitor.

Inhalation Exposure

Inhalation of MPTD vapors can cause severe irritation to the nose and throat, with effects reported to be similar to those of phosgene.[1][3] High levels of exposure to the related compound, methyl phosphonic dichloride, can lead to pulmonary edema, a medical emergency that may be delayed for several hours and can be fatal.[6]

Dermal Exposure

Direct contact with liquid MPTD causes skin irritation and burns.[3] A study on rats indicated no mortality at a dose of 2000 mg/kg, though staining of the fur was observed.[5]

Ocular Exposure

Vapor exposure can lead to delayed and painful eye irritation, while direct contact with the liquid causes severe irritation.[3]

Oral Exposure

Ingestion of MPTD results in irritation of the mouth and stomach.[1][3]

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its function as an organophosphorus compound, which are known inhibitors of acetylcholinesterase (AChE). However, secondary, non-cholinergic mechanisms also contribute to its overall toxic profile.

Primary Mechanism: Acetylcholinesterase Inhibition

Organophosphorus compounds, including MPTD, act by phosphorylating the serine hydroxyl group in the active site of acetylcholinesterase. This irreversible inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. The resulting overstimulation of muscarinic and nicotinic receptors disrupts normal nerve impulse transmission, leading to a cholinergic crisis.

Primary mechanism of MPTD toxicity via acetylcholinesterase inhibition.

Secondary Mechanisms of Toxicity

Beyond direct AChE inhibition, organophosphate exposure can trigger a cascade of secondary cellular events that contribute to toxicity.

-

Oxidative Stress: The overstimulation of cholinergic and glutamatergic systems can lead to an excessive generation of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.

-

MAPK Signaling Pathway: Organophosphates can activate mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38-MAPK), which are involved in cellular responses to stress and can lead to inflammation and apoptosis.

-

Calcium Signaling Disruption: The excitotoxicity induced by organophosphates can cause a massive influx of calcium into neurons. This sustained increase in intracellular calcium can activate various downstream pathways leading to neuronal injury and cell death.

Secondary mechanisms of MPTD toxicity.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the acute toxicity and acetylcholinesterase inhibitory potential of chemical substances like MPTD. These are based on established methodologies and OECD guidelines.

Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the acute toxicity of chemicals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles for at least 5 days before dosing.

-

Dose Preparation and Administration: The test substance is administered orally by gavage. Dosing is initiated at a predetermined level (e.g., 5, 50, 300, or 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Stepwise Procedure: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower).

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the number of animals that die at different dose levels.

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation of Animals: Approximately 10% of the body surface area is clipped free of fur 24 hours before the test.

-

Dose Application: The test substance is applied uniformly to the clipped skin and held in place with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The LD₅₀ is determined if mortality occurs, or a limit test is performed at a high dose (e.g., 2000 mg/kg) to classify the substance as having low dermal toxicity.

-

Animal Selection: Young adult rats are the preferred species.

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber. Nose-only exposure is often preferred.

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Concentration Levels: Groups of animals are exposed to a series of concentrations.

-

Observation: Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

-

Endpoint: The LC₅₀ (median lethal concentration) is calculated.

Generalized workflow for acute toxicity testing.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

-

Principle: The assay measures the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by AChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

Acetylcholinesterase enzyme solution

-

Test compound (MPTD) solution

-

-

Procedure (96-well plate format): a. Add buffer, AChE solution, and the test compound (at various concentrations) to the wells. b. Incubate to allow for enzyme-inhibitor interaction. c. Initiate the reaction by adding DTNB and ATCI. d. Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Principle of the Ellman's method for measuring AChE activity.

Conclusion

This compound presents significant health hazards due to its corrosive properties and its potent inhibitory effect on acetylcholinesterase, a characteristic of organophosphorus compounds. Exposure through inhalation, dermal contact, or ingestion can lead to severe irritation and systemic toxic effects consistent with cholinergic crisis. While specific quantitative data on oral and inhalation toxicity for MPTD are limited, the available information underscores the need for stringent safety measures, including the use of appropriate personal protective equipment and handling in well-ventilated areas. Further research is warranted to fully characterize the toxicological profile of MPTD, including the determination of its LD₅₀ and LC₅₀ values and a more detailed investigation of its effects on secondary signaling pathways. This will enable a more complete risk assessment and the development of more targeted safety and treatment protocols.

References

- 1. methyl phosphonothioic dichloride, (anhydrous) | CH3Cl2PS | CID 61195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 676-98-2 [m.chemicalbook.com]

- 4. METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Precursor: A Historical and Technical Guide to the Synthesis of Methylphosphonothioic Dichloride

For Immediate Release

[City, State] – A comprehensive technical guide detailing the historical development of Methylphosphonothioic dichloride (MPTD) synthesis has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of synthetic methodologies, from early pioneering work to more refined industrial processes, presenting a chronological and technical examination of this critical chemical intermediate.

This compound, a key precursor in the synthesis of various organophosphorus compounds, including insecticides and therapeutic agents, has a rich history of synthetic exploration. This guide elucidates the pivotal moments and key reactions that have shaped its production over the decades.

Early Developments and the Dawn of the Phosphorus-Carbon Bond

The journey into the synthesis of MPTD is intrinsically linked to the broader history of organophosphorus chemistry. Early explorations in the mid-20th century laid the groundwork for the formation of the crucial phosphorus-carbon bond. A significant breakthrough came with the advent of the Clay-Kinnear-Perren reaction in the early 1950s. This reaction, involving the treatment of methyl chloride with phosphorus trichloride (B1173362) in the presence of aluminum chloride, forms a methyltrichlorophosphonium tetrachloroaluminate complex. This intermediate proved to be a versatile precursor for a range of organophosphorus compounds.

The Emergence of Key Synthetic Routes

Building upon this foundational work, two primary pathways for the synthesis of MPTD emerged and have been refined over time:

-

The Clay-Kinnear-Perren Reaction followed by Thionation: The methyltrichlorophosphonium tetrachloroaluminate complex, the product of the Clay-Kinnear-Perren reaction, can be converted to MPTD by treatment with a sulfur source. Hydrogen sulfide (B99878) was one of the earliest and most direct reagents used for this thionation step. This method, detailed in various patents, provided a direct route to MPTD from simple starting materials.

-

Sulfurization of Methylphosphonic Dichloride: An alternative and widely adopted strategy involves the conversion of methylphosphonic dichloride (MPD) to MPTD. This approach leverages the availability of MPD, which itself has a well-established synthetic history. The thionation of MPD is typically achieved using sulfurizing agents, with tetraphosphorus (B14172348) decasulfide (P₄S₁₀) being a prominent and effective reagent. This method is noted for its applicability to a range of phosphonic dichlorides.

The logical progression of these synthetic strategies can be visualized as follows:

Quantitative Comparison of Key Synthesis Methods

The efficiency of different synthetic routes has been a continuous area of research, with efforts focused on improving yields and purity while minimizing byproducts. The following table summarizes quantitative data from key historical methods.

| Method | Starting Materials | Key Reagents | Reported Yield (%) | Purity (%) | Reference |

| Clay-Kinnear-Perren and Thionation | Methyl chloride, Phosphorus trichloride, Aluminum chloride, Hydrogen sulfide | H₂S | 83 - 88 | >99 | U.S. Patent 3,813,435 |

| Sulfurization of Phosphonic Dichloride | Chloromethylphosphonic dichloride (as an analogue for MPD) | P₄S₁₀ | 66 - 72 | N/A | Organic Syntheses, Coll. Vol. 5, p.221 |

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these historical methods, detailed experimental protocols for the key syntheses are provided below.

Method 1: Synthesis of MPTD via the Clay-Kinnear-Perren Reaction and Thionation

This protocol is based on the process described in U.S. Patent 3,813,435.

Step 1: Formation of the Methyltrichlorophosphonium Tetrachloroaluminate Complex

-

To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet tube, charge phosphorus trichloride and aluminum chloride.

-

Heat the mixture to reflux (approximately 73°C).

-

Introduce methyl chloride gas into the stirred mixture over a period of several hours, maintaining the temperature in the range of 73-78°C.

-

After the addition of methyl chloride is complete, continue heating the mixture at approximately 130°C for 30 minutes to ensure complete reaction. The resulting product is a fluid mixture of methyltrichlorophosphonium tetrachloroaluminate and methyltrichlorophosphonium heptachlorodialuminate.

Step 2: Thionation to this compound

-

To the fluid complex from Step 1, add an alkali metal chloride (e.g., sodium chloride).

-

Heat the mixture to a temperature between 120°C and 220°C.

-